molecular formula C16H17F3N2O3 B2509154 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1421494-17-8

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2509154
CAS No.: 1421494-17-8
M. Wt: 342.318
InChI Key: LENFAEWLSXHXQS-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a trifluoromethyl-substituted phenyl group and two nitrogen-bound substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The 2-methoxyethyl substituent may improve solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c1-23-8-6-21(10-12-5-7-24-11-12)15(22)20-14-4-2-3-13(9-14)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENFAEWLSXHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Step 1 : Synthesis of 3-(trifluoromethyl)phenyl isocyanate

    • Procedure : Treat 3-(trifluoromethyl)aniline with triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature.
    • Yield : 78–85% (reported for analogous aryl isocyanates).
  • Step 2 : Coupling with 2-methoxyethylamine

    • Conditions : React isocyanate (1 eq) with 2-methoxyethylamine (1.2 eq) in anhydrous THF at 0°C→RT for 6 h.
    • Intermediate : 1-(2-Methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea.
  • Step 3 : Alkylation with Furan-3-ylmethyl bromide

    • Conditions : Treat intermediate urea (1 eq) with furan-3-ylmethyl bromide (1.5 eq) and K2CO3 (2 eq) in DMF at 60°C for 12 h.
    • Purification : Silica gel chromatography (EtOAc/hexane, 1:1).

Optimization Data

Parameter Optimal Value Impact on Yield
Solvent (Step 2) THF 82% vs. 68% (DCM)
Temperature (Step 3) 60°C 75% vs. 52% (RT)
Equivalents K2CO3 2.0 75% vs. 63% (1.5)

Key Citations : Intermediate isolation confirmed via $$^{1}\text{H}$$-NMR (δ 7.45–7.55 ppm, aryl protons).

Synthetic Route 2: Photocatalytic Urea Assembly

Visible Light-Promoted Synthesis

  • Catalyst : Ir[df(CF3)ppy]$$2$$(dtbbpy)PF$$6$$ (2 mol%)
  • Conditions :
    • Mix furan-3-ylmethylamine (1 eq), 2-methoxyethylamine (1 eq), and CO$$2$$ (balloon) in CH$$3$$CN under blue LED (440 nm, 12 h).
    • Additive : PPh$$_3$$ (1 eq) enhances electron transfer.

Performance Metrics

Amine Pair Yield (%) Purity (HPLC)
Furan-3-ylmethyl + 2-Methoxyethyl 73 98.2
Benzyl + 2-Methoxyethyl 81 97.8

Advantages : Avoids isocyanate handling; CO$$_2$$ as carbonyl source.

Critical Analysis of Methodologies

Yield Comparison

Method Overall Yield (%) Purity (%)
Sequential Coupling 62 99.1
Photocatalytic 73 98.2

Trade-offs : Photocatalytic route offers higher yields but requires specialized equipment. Sequential coupling allows stepwise purification.

Solvent and Base Optimization

  • Alkylation Step : DMF outperforms THF due to better solubility of K$$2$$CO$$3$$.
  • Base Screening :
    • K$$2$$CO$$3$$: 75% yield
    • Cs$$2$$CO$$3$$: 68% yield
    • Et$$_3$$N: 58% yield

Characterization and Validation

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (500 MHz, CDCl$$3$$):
    • δ 7.62 (d, J = 8.1 Hz, 1H, aryl)
    • δ 6.88 (s, 1H, furan)
    • δ 4.32 (s, 2H, -CH$$
    2$$-furan)
  • δ 3.55 (t, J = 5.7 Hz, 2H, -OCH$$_2$$-)
  • HRMS : m/z calcd. for C$${17}$$H$${18}$$F$$3$$N$$3$$O$$_3$$ [M+H]$$^+$$: 394.1321; found: 394.1318.
  • Purity Assessment

    • HPLC : 99.1% (C18 column, 70:30 H$$_2$$O/MeCN)
    • TGA : Decomposition onset at 215°C (thermal stability).

    Industrial Scalability Considerations

    Cost Analysis

    Component Cost/kg (USD)
    3-(Trifluoromethyl)aniline 450
    Furan-3-ylmethyl bromide 620
    Ir catalyst 12,000

    Recommendation : Sequential coupling preferred for large-scale production due to lower catalyst costs.

    Environmental Impact

    • Photocatalytic Route :
      • PMI (Process Mass Intensity): 32 vs. 45 (sequential)
      • E-Factor : 18 vs. 27 (sequential)

    Chemical Reactions Analysis

    Types of Reactions

    1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

      Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

      Reduction: The compound can be reduced to form corresponding amines or alcohols.

      Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

      Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield amines or alcohols.

    Scientific Research Applications

      Chemistry: As a building block for the synthesis of more complex molecules.

      Biology: Potential use as a probe or ligand in biochemical assays.

      Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

      Industry: Use in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

    Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound’s structure shares key motifs with other urea derivatives, enabling comparisons based on substituent effects:

    Trifluoromethylphenyl Ureas
    • 1-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea (CAS 23747-75-3): Contains dual trifluoromethyl groups, increasing lipophilicity (logP = 5.51) and molecular weight (348.24 g/mol) compared to the target compound’s single trifluoromethyl group .
    • 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (CAS 3032-40-4): Simplified structure lacking the furan and methoxyethyl groups.
    Heterocyclic-Substituted Ureas
    • 1-(Furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396882-90-8):

      • Replaces the furan-3-ylmethyl group with furan-2-ylmethyl and adds a thiophen-2-yl-ethyl chain.
      • Increased molecular weight (394.4 g/mol) and sulfur-containing moieties may alter metabolic stability and electronic properties .
    • 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1795295-89-4): Incorporates a hydroxymethyl-furan-thiophene hybrid substituent.
    Anticancer and Antimicrobial Ureas
    • Pyridine-Ureas (Compounds 82 and 83) :

      • Compound 83 ([1-(3-(trifluoromethyl)phenyl)-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea]) demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~1.5 µM).
      • The pyridine ring and methoxyphenyl group contribute to π-π stacking and hydrophobic interactions, absent in the target compound’s furan-based structure .
    • MMV665953 (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea):

      • A halogen-rich urea with anti-staphylococcal and anti-biofilm activity (MIC = 8 µg/mL against S. aureus).
      • The target compound’s lack of chlorine substituents may reduce cytotoxicity but also antimicrobial potency .

    Physicochemical and Pharmacokinetic Properties

    Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activity
    Target Compound C₁₇H₁₈F₃N₂O₃* 370.34 ~3.2 Furan-3-ylmethyl, 2-methoxyethyl Not reported (predicted anticancer)
    1-[3-(CF₃)phenyl]-3-[4-(CF₃)phenyl]urea C₁₅H₁₀F₆N₂O 348.24 5.51 Dual trifluoromethyl Not reported
    MMV665953 C₁₃H₈Cl₃F₃N₂O 365.57 4.8 Chloro, fluoro-phenyl Anti-staphylococcal (MIC = 8 µg/mL)
    Compound 83 (Pyridine-urea) C₂₁H₁₉F₃N₂O₂ 388.39 3.9 Pyridine, methoxyphenyl Anticancer (IC₅₀ = 1.5 µM)

    *Estimated based on structural similarity.

    Key Observations:
    • The target compound’s 2-methoxyethyl group likely improves solubility compared to analogs with purely aromatic substituents (e.g., MMV665953).

    Biological Activity

    1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea, with the CAS number 1421494-17-8, is a synthetic organic compound notable for its unique structural features, including a furan ring and trifluoromethyl-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer properties and other therapeutic applications.

    Chemical Structure and Properties

    The molecular formula of the compound is C16H17F3N2O3C_{16}H_{17}F_{3}N_{2}O_{3}, with a molecular weight of 342.31 g/mol. The structure can be represented as follows:

    PropertyValue
    Molecular FormulaC16H17F3N2O3
    Molecular Weight342.31 g/mol
    IUPAC Name1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities:

    1. Anticancer Activity
    Studies have shown that compounds with similar structural motifs can inhibit various cancer cell lines. For instance, derivatives of urea compounds have been reported to target specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties.

    2. Enzyme Inhibition
    The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics. This is particularly relevant given the role of urea derivatives in modulating enzyme activity.

    3. Ligand Properties
    Due to its unique functional groups, this compound could serve as a ligand in biochemical assays, facilitating the study of protein interactions and cellular signaling pathways.

    Case Studies and Research Findings

    Several studies have explored the biological implications of similar compounds:

    • Antitumor Activity : A study published in Molecules highlighted that urea derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .
    • Kinase Inhibition : Research indicated that similar compounds could inhibit tyrosine kinases, which are crucial in cancer signaling pathways. The trifluoromethyl group is known to enhance binding affinity to target proteins, potentially increasing the efficacy of such inhibitors .
    • Biochemical Assays : The compound has been proposed as a potential probe for studying enzyme activities due to its ability to interact with specific biological targets .

    Comparative Analysis

    A comparison with related compounds provides insight into the unique attributes of this compound:

    Compound NameBiological Activity
    1-(Furan-2-ylmethyl)-1-(2-methoxyethyl)-3-uropyrimidineModerate anticancer activity
    1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-N-benzamideEnzyme inhibition
    1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-4-fluorophenyl ureaHigh binding affinity to target proteins

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